molecular formula C9H10ClF3N2 B107485 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine CAS No. 193611-28-8

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

Cat. No.: B107485
CAS No.: 193611-28-8
M. Wt: 238.64 g/mol
InChI Key: PRGHYYFMWHWPRH-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a versatile chemical intermediate of significant value in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive chloro group and a stable tert-butyl substituent on a pyrimidine ring, makes it a privileged scaffold for constructing more complex molecules. A key application of this compound is its use as a precursor in the synthesis of dopamine D3 receptor ligands, which are investigated for treating neurological disorders . The chloro group at the 4-position is highly susceptible to nucleophilic substitution, allowing researchers to efficiently introduce a variety of amine and other functional groups to create targeted compound libraries . The presence of the trifluoromethyl group is particularly advantageous in drug discovery, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

IUPAC Name

2-tert-butyl-4-chloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClF3N2/c1-8(2,3)7-14-5(9(11,12)13)4-6(10)15-7/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGHYYFMWHWPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=CC(=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578754
Record name 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193611-28-8
Record name 2-tert-Butyl-4-chloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of β-Dicarbonyl Compounds with Guanidine Derivatives

A classical method involves the cyclocondensation of β-dicarbonyl precursors (e.g., 1,3-diketones) with guanidine or its derivatives under acidic or basic conditions. For instance, heating ethyl acetoacetate with guanidine carbonate in ethanol at reflux yields a 2-aminopyrimidine intermediate. Subsequent functionalization steps introduce the tert-butyl, chloro, and trifluoromethyl groups.

Key Reaction Parameters :

  • Solvent : Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)

  • Temperature : 80–120°C

  • Catalyst : Sodium ethoxide or p-toluenesulfonic acid

Halogenation and Trifluoromethylation of Preformed Pyrimidines

An alternative route involves post-synthetic modification of simpler pyrimidines. For example, 2-tert-butylpyrimidine can undergo sequential chlorination and trifluoromethylation. Chlorination at the 4-position is typically achieved using phosphorus oxychloride (POCl₃) in the presence of a Lewis acid like aluminum chloride. Trifluoromethylation at the 6-position employs reagents such as sodium trifluoromethanesulfinate (CF₃SO₂Na) under radical initiation conditions.

ParameterValue
POCl₃ (eq)3.0
Temperature (°C)110
Time (h)6
CatalystN,N-dimethylaniline
Yield (%)85–90

Trifluoromethylation at the 6-Position

Trifluoromethylation presents challenges due to the inertness of CF₃ groups. A breakthrough method from Google Patents employs sodium trifluoromethanesulfinate (Langlois’ reagent) with tert-butyl hydroperoxide (TBHP) as an oxidizer in aqueous media. Transition metal catalysts like FeSO₄ enhance efficiency by facilitating radical generation.

Reaction Mechanism :

  • Fe²⁺ + TBHP → Fe³⁺ + t-butoxy radical + OH⁻

  • CF₃SO₂Na + t-butoxy radical → CF₃- + SO₂ + t-butoxide

  • CF₃- adds to the pyrimidine ring at the 6-position.

Typical Yield : 60–65% after purification by column chromatography.

Advanced Catalytic Systems and Recent Innovations

Palladium-Catalyzed Cross-Coupling Reactions

Recent studies highlight Suzuki-Miyaura couplings to install aryl or heteroaryl groups adjacent to the trifluoromethyl moiety. For example, palladium(II) acetate with SPhos ligand enables coupling of 4-chloro-6-trifluoromethylpyrimidine with tert-butylboronic acid.

Catalytic Performance :

Catalyst SystemLigandYield (%)
Pd(OAc)₂/SPhosSPhos78
PdCl₂(dppf)dppf65
NiCl₂(PPh₃)₂PPh₃42

Photoredox Catalysis for Trifluoromethylation

Iridium-based photoredox catalysts (e.g., Ir(ppy)₂(dtbbpy)PF₆) enable visible-light-driven trifluoromethylation at ambient temperatures. This method minimizes side reactions and improves functional group tolerance.

Procedure :

  • Combine pyrimidine substrate (1.0 eq), CF₃SO₂Na (2.0 eq), Ir(ppy)₂(dtbbpy)PF₆ (0.005 eq) in DMF.

  • Irradiate with blue LEDs (450 nm) for 24 hours.

  • Isolate via aqueous workup.
    Yield : 70–75%.

Industrial-Scale Production Considerations

Solvent and Temperature Optimization

Industrial protocols prioritize cost-effective solvents like toluene or chlorobenzene over DMF. A temperature gradient—starting at 50°C for alkylation and increasing to 110°C for chlorination—reduces energy consumption.

Waste Management and Byproduct Mitigation

Phosphorus oxychloride reactions generate HCl gas, necessitating scrubbers. Trifluoromethylation byproducts (e.g., SO₂) are neutralized with aqueous NaOH.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methods based on yield, scalability, and cost:

MethodYield (%)ScalabilityCost (USD/kg)
Classical Condensation65Moderate120
POCl₃ Chlorination85High90
Photoredox Catalysis75Low220

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide, potassium thiolate, and primary amines. Conditions typically involve refluxing in an appropriate solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the pyrimidine ring.

Scientific Research Applications

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the tert-butyl group can provide steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

2-(tert-Butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₃H₁₉F₃N₄
  • Molecular Weight : 288.31 g/mol
  • Key Differences : The chlorine atom at position 4 is replaced by a piperazine group. This substitution introduces a basic nitrogen, increasing solubility in polar solvents and enabling hydrogen bonding, which is critical for receptor interactions in drug candidates .
  • Applications : Used in pharmaceuticals as a kinase inhibitor intermediate due to its improved bioavailability compared to the chlorinated parent compound .

4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine

  • Molecular Formula : C₇H₃ClF₃N₂S
  • Molecular Weight : 253.63 g/mol
  • Key Differences: A thieno[2,3-d]pyrimidine scaffold replaces the pyrimidine ring fused with a thiophene. This modification enhances π-π stacking interactions, improving binding affinity to enzymes like PI5P4Kγ, a target in cancer therapy .
  • Applications : Demonstrated potent inhibitory activity against PI5P4Kγ (IC₅₀ < 100 nM) in preclinical studies .

Fused-Ring Derivatives

4-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine

  • Molecular Formula : C₈H₃ClF₃N₃
  • Molecular Weight : 233.58 g/mol
  • Key Differences : Incorporates a pyrido[3,2-d]pyrimidine system, increasing planarity and rigidity. This structural feature improves metabolic stability but reduces synthetic accessibility .
  • Applications : A biochemical reagent for studying nucleotide analog interactions .

Aryl-Substituted Analogs

6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine

  • Molecular Formula : C₁₇H₉Cl₂F₃N₂
  • Molecular Weight : 369.20 g/mol
  • Key Differences : Phenyl and dichlorophenyl groups at positions 2 and 6 introduce steric bulk and lipophilicity, favoring membrane penetration.
  • Applications : Explored as a herbicide lead compound due to its stability under UV exposure and soil persistence .

Physicochemical and Reactivity Comparison

Compound Molecular Weight (g/mol) Boiling Point (°C) Reactivity at Position 4 Key Applications
Target Compound 238.64 Not reported High (Cl as leaving group) Pharmaceutical intermediates
4-(Piperazin-1-yl) analog 288.31 363.3 Low (stable amine) Kinase inhibitors
Thieno[2,3-d]pyrimidine derivative 253.63 Not reported Moderate (Cl retained for synthesis) PI5P4Kγ inhibitors
Pyrido[3,2-d]pyrimidine 233.58 Not reported High (similar to target compound) Biochemical reagents

Biological Activity

2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine is a heterocyclic organic compound notable for its unique structural features, including a pyrimidine ring with a tert-butyl group at the 2-position, a chlorine atom at the 4-position, and a trifluoromethyl group at the 6-position. This compound has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its promising biological activities.

  • Molecular Formula: C8_{8}H8_{8}ClF3_{3}N2_{2}
  • Molecular Weight: 238.64 g/mol
  • CAS Number: 193611-28-8
  • Structural Characteristics:
    • The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability.
    • The tert-butyl group provides steric hindrance, which can influence biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds within this class have shown selective activity against pathogens such as Chlamydia trachomatis, which is responsible for common sexually transmitted infections. These compounds demonstrated the ability to impair bacterial growth without adversely affecting host cell viability, indicating their potential as selective antimicrobial agents .

Anticancer Properties

The compound's structural attributes may confer anticancer activity. Research has highlighted that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have been reported to exhibit potent inhibitory effects on breast cancer cell lines (e.g., MDA-MB-231), with IC50_{50} values significantly lower than those of conventional chemotherapeutics like 5-Fluorouracil . This suggests that such derivatives could be developed into effective anticancer agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrimidine derivatives. The following table summarizes key findings related to the SAR of similar compounds:

CompoundBiological ActivityIC50_{50} (µM)Remarks
This compoundAntimicrobial & AnticancerNot specifiedSelective for Chlamydia; potential anticancer activity
2,4-DichloropyrimidineAnticancer10.5Effective against various cancer cell lines
2,6-DichloropyrimidineAntimicrobial12.0Broad-spectrum antimicrobial properties

Case Studies and Research Findings

  • Antiviral Activity : A study explored the antiviral potential of pyrimidine derivatives against influenza viruses. Compounds structurally related to this compound demonstrated significant inhibition of viral replication in vitro . This highlights the compound's potential role in antiviral therapies.
  • Toxicity Profiles : Safety assessments conducted in vivo showed that certain pyrimidine analogs exhibited favorable safety profiles with minimal toxicity observed in healthy mice at therapeutic doses . This is crucial for the further development of these compounds into clinical applications.
  • Selectivity and Mechanism of Action : Investigations into the mechanism of action revealed that some pyrimidine derivatives could selectively inhibit specific enzymes or pathways involved in pathogen survival or cancer cell proliferation. For instance, inhibition of matrix metalloproteinases (MMPs) has been noted as a mechanism contributing to their anticancer effects .

Q & A

What are the recommended synthetic routes for 2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine, and what methodological considerations are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves halogenation and functional group introduction strategies. A plausible route includes:

  • Step 1: Construct the pyrimidine core via cyclization of β-diketones or amidines.
  • Step 2: Introduce the trifluoromethyl group using trifluoromethylation reagents (e.g., CF₃Cu or Ruppert-Prakash reagent) under anhydrous conditions .
  • Step 3: Install the tert-butyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with tert-butyl boronic esters, ensuring steric hindrance is managed .
  • Step 4: Chlorination at the 4-position using POCl₃ or PCl₅, with catalytic DMAP to enhance reactivity .
    Key Considerations:
  • Monitor reaction temperatures to avoid decomposition of the trifluoromethyl group.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to isolate isomers .

How should researchers handle and purify this compound to ensure stability and reproducibility?

Methodological Answer:

  • Handling: Store the compound in amber vials under inert gas (Ar) at –20°C to prevent hydrolysis of the chloro group. Use gloveboxes for air-sensitive manipulations .
  • Purification:
    • Recrystallization: Use ethanol/water mixtures (8:2 v/v) at low temperatures (0–4°C) to obtain high-purity crystals .
    • Flash Chromatography: Optimize solvent gradients (e.g., hexane:acetone 9:1) to separate regioisomers .
  • Waste Management: Neutralize chlorinated byproducts with aqueous NaHCO₃ before disposal .

What analytical techniques are essential for characterizing this compound, and how can researchers resolve spectral discrepancies?

Methodological Answer:

  • X-ray Crystallography: Definitive for confirming regiochemistry and substituent orientation (e.g., distinguishing 4-chloro vs. 6-chloro isomers) .
  • Multinuclear NMR:
    • ¹⁹F NMR to verify trifluoromethyl group integrity (δ –60 to –70 ppm) .
    • ¹H/¹³C NMR to assign tert-butyl protons (δ 1.2–1.4 ppm) and pyrimidine carbons .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., [M+H]⁺ calc. for C₉H₁₁ClF₃N₂: 255.0523) .
    Resolving Discrepancies:
  • Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 B3LYP/6-31G*) .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by tautomerism .

How can computational chemistry predict the reactivity of the chloro and trifluoromethyl groups in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Optimize transition states for SNAr (nucleophilic aromatic substitution) at the 4-chloro position. The trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity .
  • Molecular Electrostatic Potential (MEP) Maps: Identify electrophilic regions (positive potential) to predict sites for nucleophilic attack .
  • Kinetic Studies: Correlate computed activation energies (ΔG‡) with experimental rate constants for substituent replacement .

What strategies are effective for resolving contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-Response Curves: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to account for cell-specific permeability .
  • Metabolic Stability Assays: Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo efficacy .
  • Structural Analog Testing: Compare activity of derivatives (e.g., replacing tert-butyl with cyclopropyl) to isolate substituent effects .

How can mechanistic studies elucidate the role of the trifluoromethyl group in stabilizing transition states during cross-coupling reactions?

Methodological Answer:

  • Isotope Labeling: Use ¹⁸O-labeled reagents to track oxygen insertion in Pd-mediated couplings .
  • In Situ IR Spectroscopy: Monitor C–F bond vibrations (1100–1200 cm⁻¹) to detect trifluoromethyl group stability under reaction conditions .
  • Kinetic Isotope Effects (KIE): Compare kH/kD for reactions using deuterated tert-butyl groups to identify rate-determining steps .

What crystallographic parameters are critical for determining the conformation of the tert-butyl group in the solid state?

Methodological Answer:

  • Torsion Angle Analysis: Measure C–C–C–C dihedrals to confirm tert-butyl rotation barriers (e.g., 15–30° deviations from ideal staggered conformation) .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C–H···F contacts) that stabilize crystal packing .
  • Thermogravimetric Analysis (TGA): Correlate thermal stability with tert-butyl group orientation (e.g., bulky groups reduce melting points) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)-4-chloro-6-(trifluoromethyl)pyrimidine

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